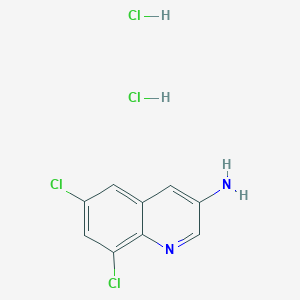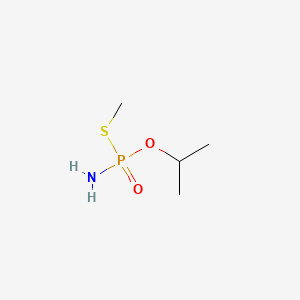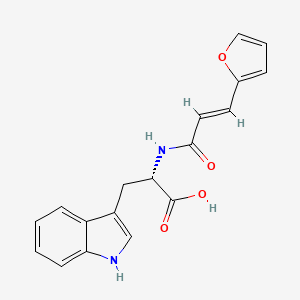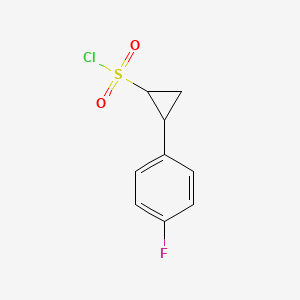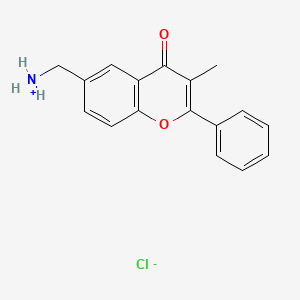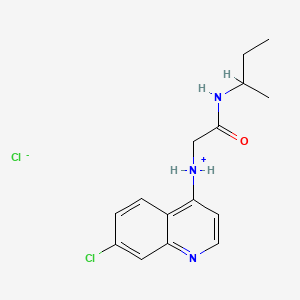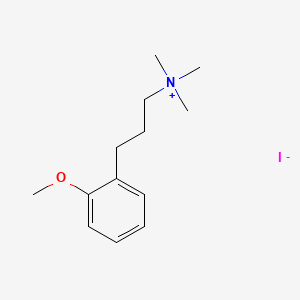![molecular formula C13H27ClN4O5 B13747602 tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as carbamate, carbamimidoyl, and aminoethoxy groups. These functional groups contribute to the compound’s reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route may involve the following steps:
Formation of the Aminoethoxy Intermediate: This step involves the reaction of an appropriate amino alcohol with a protecting group to form the aminoethoxy intermediate.
Introduction of the Carbamate Group: The aminoethoxy intermediate is then reacted with a carbamoyl chloride derivative to introduce the carbamate group.
Formation of the Carbamimidoyl Group: The carbamate intermediate is further reacted with an isocyanate derivative to form the carbamimidoyl group.
Final Deprotection and Hydrochloride Formation: The final step involves deprotecting the intermediate compound and converting it to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced aminoethoxy compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its functional groups can interact with biological molecules, providing insights into cellular processes.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in drug development and pharmacological studies.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
- **tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride
Uniqueness
The uniqueness of tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride lies in its specific combination of functional groups
Propiedades
Fórmula molecular |
C13H27ClN4O5 |
|---|---|
Peso molecular |
354.83 g/mol |
Nombre IUPAC |
tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H26N4O5.ClH/c1-8(14)22-17(11(19)21-13(5,6)7)9(15)16-10(18)20-12(2,3)4;/h8H,14H2,1-7H3,(H2,15,16,18);1H |
Clave InChI |
WFAJLAZPHQCSNL-UHFFFAOYSA-N |
SMILES isomérico |
CC(N)ON(/C(=N/C(=O)OC(C)(C)C)/N)C(=O)OC(C)(C)C.Cl |
SMILES canónico |
CC(N)ON(C(=NC(=O)OC(C)(C)C)N)C(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


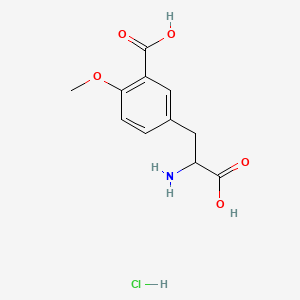

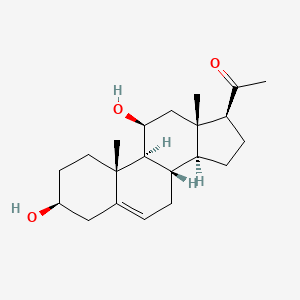
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
